

# Sontigidomide (CC-90009): Application Notes and Protocols for Targeted Protein Degradation Assays

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## Compound of Interest

Compound Name: Sontigidomide

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## Introduction

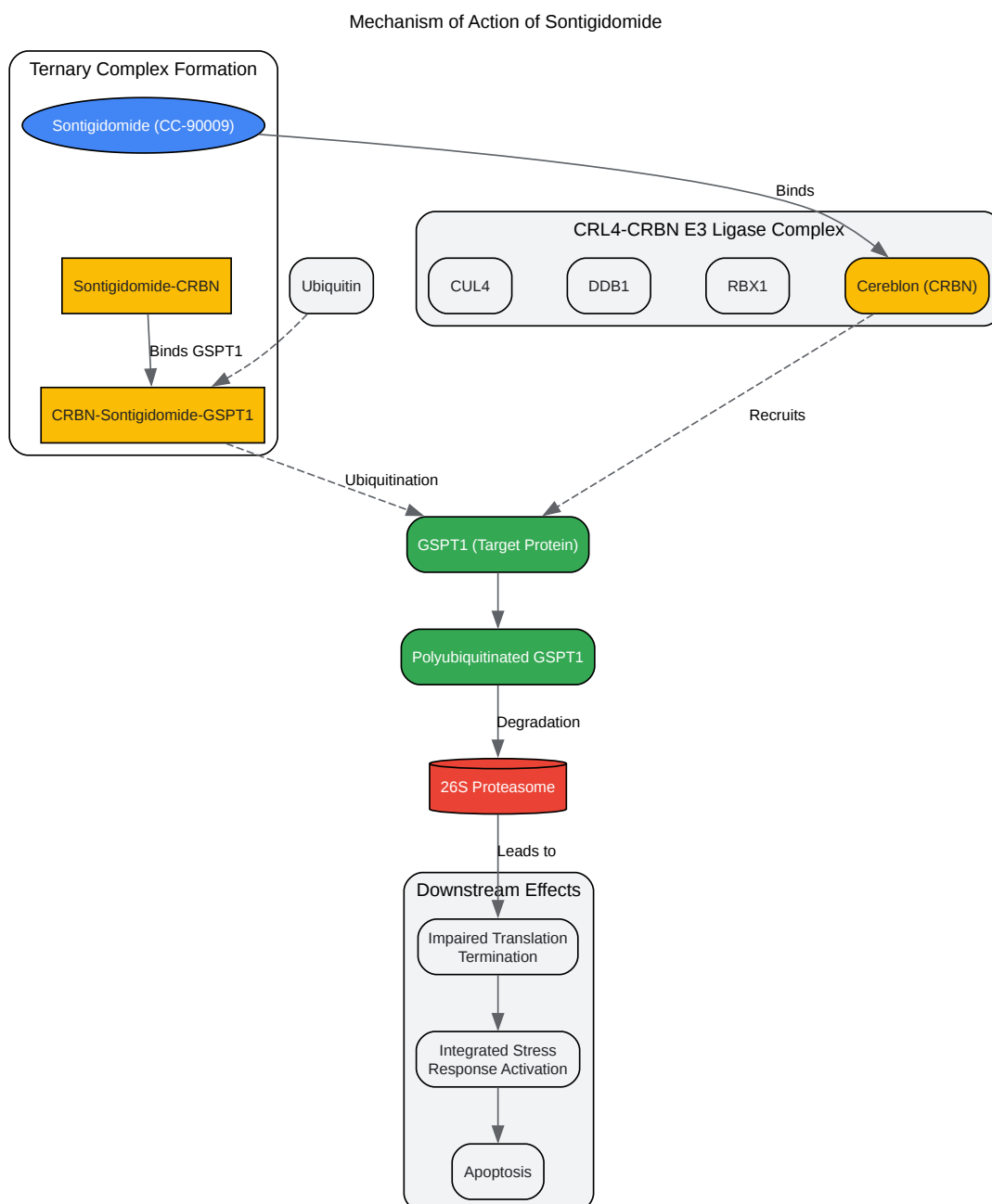
**Sontigidomide** (CC-90009) is a novel cereblon E3 ligase modulator drug (CELMoD) that induces selective, targeted degradation of the translation termination factor GSPT1 (G1 to S phase transition 1).[1][2] By co-opting the CRL4CRBN E3 ubiquitin ligase complex, **Sontigidomide** acts as a "molecular glue" to bring GSPT1 into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This targeted protein degradation has shown potent anti-proliferative and pro-apoptotic effects in preclinical models of acute myeloid leukemia (AML).[5]

These application notes provide detailed protocols for key assays to characterize the activity of **Sontigidomide** in inducing GSPT1 degradation and to elucidate its mechanism of action.

## Mechanism of Action

**Sontigidomide** binds to the substrate receptor Cereblon (CRBN), a component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. This binding event alters the substrate specificity of CRBN, enabling it to recognize and bind GSPT1. The newly formed ternary complex of CRBN-**Sontigidomide**-GSPT1 facilitates the transfer of ubiquitin from the E2 conjugating enzyme to GSPT1. Polyubiquitinated GSPT1 is then recognized and degraded by the 26S

proteasome. The degradation of GSPT1 impairs translation termination, leading to activation of the integrated stress response and subsequent apoptosis in cancer cells.



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**Caption:** Sontigidomide's mechanism of action.

## Quantitative Data

The anti-proliferative activity of **Sontigidomide** has been evaluated in various AML cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity across a range of AML subtypes. While comprehensive DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for GSPT1 are not fully compiled in publicly available literature, treatment with 100 nM **Sontigidomide** for 24 hours has been shown to reduce GSPT1 expression by over 70% in a subset of primary AML patient samples.

Cell Line	Cancer Type	IC50 (nM)	Reference
Various AML cell lines	Acute Myeloid Leukemia	3 - 75	
Primary AML patient samples	Acute Myeloid Leukemia	Average EC50 of 21	

## Experimental Protocols

### Protocol 1: Western Blot for GSPT1 Degradation

This protocol is for determining the extent of GSPT1 protein degradation in AML cells following treatment with **Sontigidomide**.

Materials:

- AML cell line (e.g., KG-1)
- **Sontigidomide** (CC-90009)
- Cell culture medium and supplements
- DMSO (vehicle control)
- RIPA lysis buffer with protease and phosphatase inhibitors

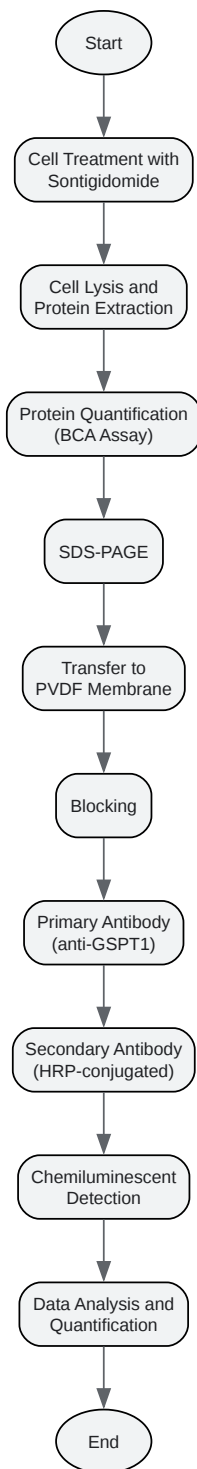
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-GSPT1, anti-GAPDH, or anti- $\beta$ -actin (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

#### Procedure:

- **Cell Seeding and Treatment:** Seed AML cells at an appropriate density in multi-well plates. Allow cells to adhere overnight. Treat cells with a dose-response of **Sontigidomide** (e.g., 0.1 nM to 1  $\mu$ M) or a vehicle control (DMSO) for a specified time (e.g., 4, 8, 24 hours).
- **Cell Lysis:** Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells with RIPA buffer on ice for 30 minutes.
- **Protein Quantification:** Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE and Western Blotting:**
  - Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
  - Separate the protein lysates by SDS-PAGE.
  - Transfer the separated proteins to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
- Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or anti- $\beta$ -actin) to ensure equal protein loading.
- Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the GSPT1 band intensity to the loading control. Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control.

## Western Blot Workflow for GSPT1 Degradation



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**Caption:** Workflow for Western Blot Analysis.

## Protocol 2: Proteomic Analysis by Mass Spectrometry

This protocol provides a general workflow to assess the selectivity of **Sontigidomide** by analyzing the global proteome.

Materials:

- AML cell line (e.g., KG-1)
- **Sontigidomide** (CC-90009)
- DMSO (vehicle control)
- Lysis buffer for mass spectrometry (e.g., urea-based buffer)
- DTT and iodoacetamide for reduction and alkylation
- Trypsin (mass spectrometry grade)
- Sample cleanup columns (e.g., C18)
- LC-MS/MS system

Procedure:

- Sample Preparation: Treat cells with **Sontigidomide** or DMSO as described in Protocol 1. Lyse the cells in a buffer compatible with mass spectrometry.
- Protein Digestion:
  - Quantify the protein concentration.
  - Reduce the proteins with DTT and then alkylate with iodoacetamide.
  - Digest the proteins into peptides overnight with trypsin.
- Peptide Cleanup: Desalt the peptide samples using C18 columns to remove contaminants that can interfere with mass spectrometry analysis.

- LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.
- Data Analysis:
  - Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
  - Search the data against a human protein database to identify and quantify proteins.
  - Compare the protein abundance between **Sontigidomide**-treated and vehicle-treated samples to identify proteins that are significantly downregulated. GSPT1 should be among the most significantly and selectively degraded proteins.

## Protocol 3: Mechanism of Action Validation

To confirm that **Sontigidomide**-mediated GSPT1 degradation is dependent on the proteasome and the CRL4CRBN E3 ligase, co-treatment experiments with specific inhibitors are performed.

Materials:

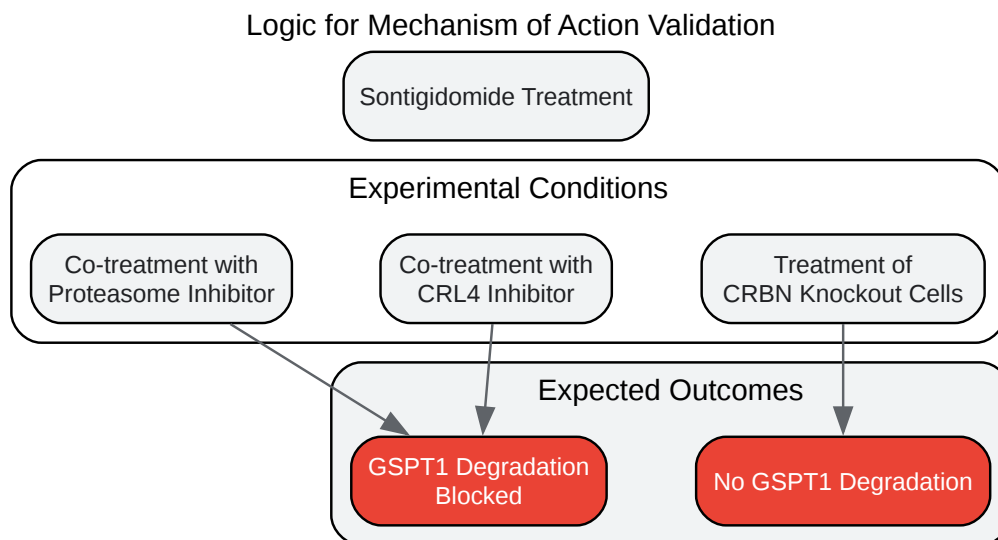
- AML cell line
- **Sontigidomide**
- Proteasome inhibitor (e.g., Bortezomib or MG132)
- CRL4 E3 ligase inhibitor (e.g., MLN4924)
- CRBN knockout AML cell line (generated using CRISPR/Cas9)
- Western blotting reagents (as in Protocol 1)

Procedure:

- Inhibitor Co-treatment:
  - Pre-treat AML cells with a proteasome inhibitor (e.g., 1  $\mu$ M Bortezomib) or a CRL4 E3 ligase inhibitor (e.g., 1  $\mu$ M MLN4924) for 1-2 hours.



- Add **Sontigidomide** to the pre-treated cells and incubate for the desired time (e.g., 24 hours).
- Include control groups treated with **Sontigidomide** alone and vehicle alone.
- CRBN Knockout Experiment:
  - Culture both wild-type and CRBN knockout AML cells.
  - Treat both cell lines with **Sontigidomide** or vehicle.
- Analysis:
  - Harvest the cells and perform western blotting for GSPT1 as described in Protocol 1.
  - Expected Results: The degradation of GSPT1 by **Sontigidomide** should be blocked in the presence of the proteasome inhibitor and the CRL4 E3 ligase inhibitor. Furthermore, **Sontigidomide** should not induce GSPT1 degradation in the CRBN knockout cells.



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**Caption:** Logic of MoA validation experiments.

## Conclusion

**Sontigidomide** is a potent and selective degrader of GSPT1, offering a promising therapeutic strategy for AML. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy, selectivity, and mechanism of action of **Sontigidomide** in targeted protein degradation assays. These experiments are crucial for advancing our understanding of this novel therapeutic modality and for the development of next-generation protein degraders.

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